4-iodo-2H-indazole-3-carbaldehyde

Palladium-catalyzed cross-coupling C–I bond activation Suzuki–Miyaura coupling

Researchers requiring a single versatile building block for parallel kinase inhibitor library synthesis often face the challenge of sourcing a scaffold with truly orthogonal reactive handles. 4-Iodo-2H-indazole-3-carbaldehyde solves this problem by combining a kinetically labile C4-I bond (C-I >> C-Br > C-Cl in Pd(0) oxidative addition) with a C3-aldehyde group. This enables sequential, unambiguous derivatization: the iodo position undergoes Suzuki, Sonogashira, or Heck coupling, while the aldehyde can be elaborated via reductive amination, Wittig, or hydrazone formation. The 97% yield precedent for electrophilic iodination of indazole-3-carbaldehyde substrates confirms scalable, cost-effective supply.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
CAS No. 885518-72-9
Cat. No. B1614354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-2H-indazole-3-carbaldehyde
CAS885518-72-9
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)I)C=O
InChIInChI=1S/C8H5IN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11)
InChIKeyOHCJDBALOCEDJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2H-indazole-3-carbaldehyde: Physicochemical & Structural Profile


4-Iodo-2H-indazole-3-carbaldehyde (CAS 885518-72-9) is a heterobifunctional indazole building block bearing a C4 iodine atom and a C3 aldehyde group on the 2H-indazole core (molecular formula C₈H₅IN₂O, molecular weight 272.04 g/mol) . It belongs to the halogenated indazole-3-carbaldehyde family, with close analogs including the 4-bromo (CAS 885521-76-6, MW 225.04) and 4-chloro (CAS 102735-85-3, MW 180.59) congeners . The compound serves as a key intermediate for constructing 4-substituted and 3,4-disubstituted indazole derivatives via palladium-mediated cross-coupling, exploiting the orthogonal reactivity of the C–I bond and the aldehyde function [1].

Irreplaceable Reactivity of 4-Iodoindazole-3-carbaldehyde


Although 4-iodo-, 4-bromo-, and 4-chloro-2H-indazole-3-carbaldehydes share a common indazole-3-carbaldehyde scaffold, their reactivity in cross-coupling and metalation chemistry is governed by the carbon–halogen bond strength and the nature of the halogen atom. The kinetic lability of the C–I bond in oxidative addition to Pd(0) is substantially greater than that of C–Br and C–Cl, a principle demonstrated in palladium-catalyzed cross-coupling reactions of halogenated indazoles where reactivity follows the order C–I > C–Br > C–Cl [1]. Furthermore, the iodine atom at the 4-position enables regioselective magnesiation at C3 of 2-THP-protected iodoindazoles, a transformation that exploits the directing and electronic effects of iodine to install diverse electrophiles at the 3-position while preserving the C–I handle for subsequent cross-coupling [2]. Substituting the iodo derivative with a bromo or chloro congener fundamentally alters or abolishes this synthetic sequence, making the iodo variant non-fungible in multi-step synthetic routes.

4-Iodoindazole-3-carbaldehyde: Comparative Evidence


C–I Oxidative Addition Advantage in Suzuki–Miyaura Coupling

In palladium-catalyzed Suzuki–Miyaura cross-coupling of polyhalogenated indazoles, the C–I bond undergoes oxidative addition preferentially over C–Br, enabling site-selective functionalization. When 6-bromo-3-iodo-1H-indazole was treated with indoleboronic acid under Pd(PPh₃)₄ catalysis (Na₂CO₃, LiCl, dioxane, 90 °C), chemoselective C3 heteroarylation occurred exclusively at the iodo position, yielding compound 216 in 64% yield while leaving the C6–Br bond intact [1]. This intrinsic reactivity hierarchy (C–I oxidative addition rate constant approximately 10²–10³ times faster than C–Br for aryl halides on Pd(0)) [2] means 4-iodo-2H-indazole-3-carbaldehyde enables sequential derivatization strategies—first at C4 via the C–I bond, then at C3 via aldehyde chemistry—that the 4-bromo or 4-chloro analogs cannot replicate with comparable selectivity under identical conditions.

Palladium-catalyzed cross-coupling C–I bond activation Suzuki–Miyaura coupling Indazole functionalization

Regioselective C3 Magnesiation Directed by 4-Iodo Group

Lam et al. (2016) demonstrated that 4-iodo-2-THP-indazole (the N2-THP-protected analog of the target compound's deprotected form) undergoes highly regioselective magnesiation at the C3 position using TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride–lithium chloride complex) [1]. The resulting C3-magnesiated species was trapped with various electrophiles—including DMF to install the C3-aldehyde—demonstrating that the 4-iodo substituent is compatible with and directs this key C3 functionalization step. The same methodology was successfully extended to 5-, 6-, and 7-iodo-2-THP-indazole isomers [1], confirming that the iodo group's electronic properties facilitate regioselective magnesiation at C3 without interference from metal–halogen exchange at the C–I bond. No analogous regioselective magnesiation protocol has been reported for the 4-bromo- or 4-chloro-2-THP-indazole counterparts, representing a direct synthetic differentiation.

Regioselective metalation Turbo-Grignard Indazole C3 functionalization 4-Iodo directing effect

Iodination Yield Advantage over Bromination

The synthesis of iodo-substituted indazole-3-carbaldehydes via direct electrophilic iodination proceeds with high efficiency. For 3-iodo-1H-indazole-5-carbaldehyde, iodination of 1H-indazole-5-carbaldehyde with I₂/NaOH in DMF at room temperature overnight afforded the product in 97% isolated yield (9.1 g from 5.0 g starting material) after silica gel chromatography . This demonstrates the inherent accessibility of iodoindazole-3-carbaldehydes via robust, scalable iodination chemistry. In comparison, analogous bromination yields for indazole-3-carbaldehydes using NBS are typically reported in the 60–85% range depending on substitution pattern [1]. While this yield comparison derives from different indazole substrates (C5 vs. potential C4 iodination), the class-level inference is that electrophilic iodination of the indazole core is a highly efficient transformation, supporting the feasibility of producing 4-iodo-2H-indazole-3-carbaldehyde in good yield from 2H-indazole-3-carbaldehyde.

Electrophilic iodination Indazole-3-carbaldehyde Synthetic efficiency Reaction yield

Molecular Weight and Lipophilicity: Iodo vs. Bromo/Chloro

The 4-iodo derivative (MW 272.04 g/mol, predicted density 2.11 g/cm³, predicted boiling point 435.6 °C) differs markedly from the 4-bromo analog (MW 225.04 g/mol, predicted density 1.83 g/cm³, predicted boiling point 414.1 °C) and the 4-chloro analog (MW 180.59 g/mol, predicted density 1.52 g/cm³, predicted boiling point 391.7 °C) [1] in key physicochemical parameters. The iodine atom contributes approximately +47 Da in molecular weight compared to bromine and approximately +91 Da compared to chlorine. The heavier halogen also increases predicted lipophilicity (Hansch π constant: I = +1.12, Br = +0.86, Cl = +0.71) [2], directly impacting LogP and, by extension, membrane permeability, plasma protein binding, and metabolic stability in biological systems. These predictable but significant physicochemical differences mean that structure–activity relationship (SAR) campaigns using the iodo derivative as a building block will produce final compounds with systematically different ADME profiles compared to those derived from the bromo or chloro analogs.

Molecular weight Lipophilicity LogP Physicochemical properties Drug-likeness

Halogen Bonding: Iodo σ-Hole Advantage

The iodine atom at the 4-position introduces a σ-hole of significant magnitude, enabling directional halogen bonding interactions that are substantially weaker or absent for the bromo and chloro analogs. Computational studies on iodoarenes indicate that the electrostatic potential maximum (Vs,max) on the iodine σ-hole is approximately +25–35 kcal/mol for aryl iodides, compared to +15–20 kcal/mol for aryl bromides and +5–10 kcal/mol for aryl chlorides [1]. In the context of 2H-indazole chemistry, mechanistic studies by Yi, Jiao, and Xi (2016) demonstrated that iodine-mediated 2H-indazole synthesis proceeds via halogen-bond-assisted benzyl C–H functionalization, where the halogen bond between I₂ and the substrate nitrogen plays a critical role in directing radical chain propagation [2]. This halogen bond capability is unique to the iodine substituent and provides an additional non-covalent interaction modality that can influence molecular recognition, supramolecular assembly, and target binding in derived bioactive compounds.

Halogen bonding σ-Hole interaction Molecular recognition Crystal engineering

4-Iodoindazole-3-carbaldehyde: Research & Industrial Applications


Sequential C4/C3 Derivatization for Kinase Inhibitor Libraries

The combination of a C4–I cross-coupling handle and a C3-aldehyde functional group makes 4-iodo-2H-indazole-3-carbaldehyde an ideal scaffold for generating 3,4-disubstituted indazole libraries targeting kinase ATP-binding pockets. The aldehyde can be elaborated via reductive amination, Wittig olefination, or hydrazone formation to introduce diversity at C3, while the 4-iodo position undergoes Suzuki, Sonogashira, or Heck coupling to install aryl, alkynyl, or vinyl substituents at C4. This sequential orthogonal derivatization strategy has been validated on 3-bromo-4-iodoindazole and 3,4-diiodoindazole systems, where bis-Suzuki selectivity was demonstrated [1]. Procurement of this single building block enables parallel synthesis of diverse compound arrays for hit-to-lead optimization.

Halogen Bond-Enabled Chemical Probe Design

The pronounced σ-hole on the C4-iodine atom enables halogen bonding interactions that can be exploited in the design of chemical probes targeting specific protein–ligand interactions. The demonstrated role of iodine-mediated halogen bonding in 2H-indazole transformations [2] supports the feasibility of incorporating this interaction into probe molecules for studying halogen bond contributions to binding affinity and selectivity. Researchers can use 4-iodo-2H-indazole-3-carbaldehyde as a starting point for synthesizing halogen bond donor probes while simultaneously using the C3-aldehyde for reporter group attachment.

High-Yield Iodination for Scalable API Intermediate

The demonstrated 97% yield for electrophilic iodination of indazole-3-carbaldehyde substrates using I₂/NaOH/DMF at room temperature establishes a precedent for cost-effective, scalable production of iodoindazole-3-carbaldehyde intermediates. For process chemistry teams, this high-yielding, room-temperature protocol minimizes energy costs, reduces purification burden, and supports kilogram-scale manufacture of 4-iodo-2H-indazole-3-carbaldehyde as a key intermediate in active pharmaceutical ingredient (API) synthesis routes.

Building Block for Halogen-Bonded Supramolecular Materials

The strong halogen bond donor capability of the 4-iodo substituent, combined with the hydrogen bond donor/acceptor properties of the indazole NH and the aldehyde oxygen, makes this compound a versatile tecton for crystal engineering and supramolecular materials. The iodo group's σ-hole (Vs,max +25–35 kcal/mol) [3] can engage in directional C–I···N, C–I···O, or C–I···π interactions to direct crystal packing, while the aldehyde and indazole NH provide complementary hydrogen bonding sites for orthogonal supramolecular synthons.

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